

An In-Depth Technical Guide to the Thermal Decomposition Properties of Sodium Antimonate

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Compound of Interest

Compound Name: Sodium antimonate

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Introduction

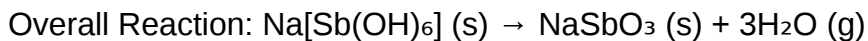
Sodium antimonate exists in two primary forms: the anhydrous sodium metaantimonate (NaSbO_3) and the hydrated sodium hexahydroxoantimonate(V) ($\text{Na}[\text{Sb}(\text{OH})_6]$). Understanding the thermal decomposition properties of these compounds is crucial for their application in various fields, including as flame retardants, catalysts, and in glass and ceramics manufacturing. This technical guide provides a comprehensive overview of the thermal behavior of **sodium antimonate**, with a particular focus on the decomposition of its hydrated form, which exhibits significant thermal events. While anhydrous **sodium antimonate** is reported to be thermally stable, not decomposing at temperatures up to 1000°C , the hydrated form undergoes a multi-step decomposition process involving dehydration.^[1]

Thermal Decomposition of Sodium Hexahydroxoantimonate(V) ($\text{Na}[\text{Sb}(\text{OH})_6]$)

The thermal decomposition of sodium hexahydroxoantimonate(V) is characterized by the loss of water molecules to form the anhydrous sodium metaantimonate. This process can be effectively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Decomposition Pathway

The overall thermal decomposition reaction of sodium hexahydroxoantimonate(V) is the removal of three molecules of water to yield anhydrous **sodium antimonate**.



This dehydration process occurs in a single step, as evidenced by a significant mass loss observed in a specific temperature range during thermogravimetric analysis.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data associated with the thermal decomposition of sodium hexahydroxoantimonate(V).

Thermal Event	Temperature Range (°C)	Peak Temperature (°C) (DTA)	Mass Loss (TGA)	Decomposition Product
Dehydration	250 - 400	~330 (endothermic)	~21.8%	$\text{NaSbO}_3 + \text{H}_2\text{O}$

Note: The theoretical mass loss for the removal of three water molecules from $\text{Na}[\text{Sb}(\text{OH})_6]$ is approximately 21.88%. The experimental value aligns closely with this theoretical calculation.

Experimental Protocols

The characterization of the thermal decomposition of **sodium antimonate** is primarily achieved through thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of sodium hexahydroxoantimonate(V) (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
- **Instrument Setup:** The crucible is placed on a sensitive microbalance within a furnace.
- **Atmosphere:** A controlled, inert atmosphere is established by purging the furnace with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent any oxidative or reductive side reactions.
- **Temperature Program:** The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
- **Data Acquisition:** The mass of the sample is continuously recorded as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature).

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

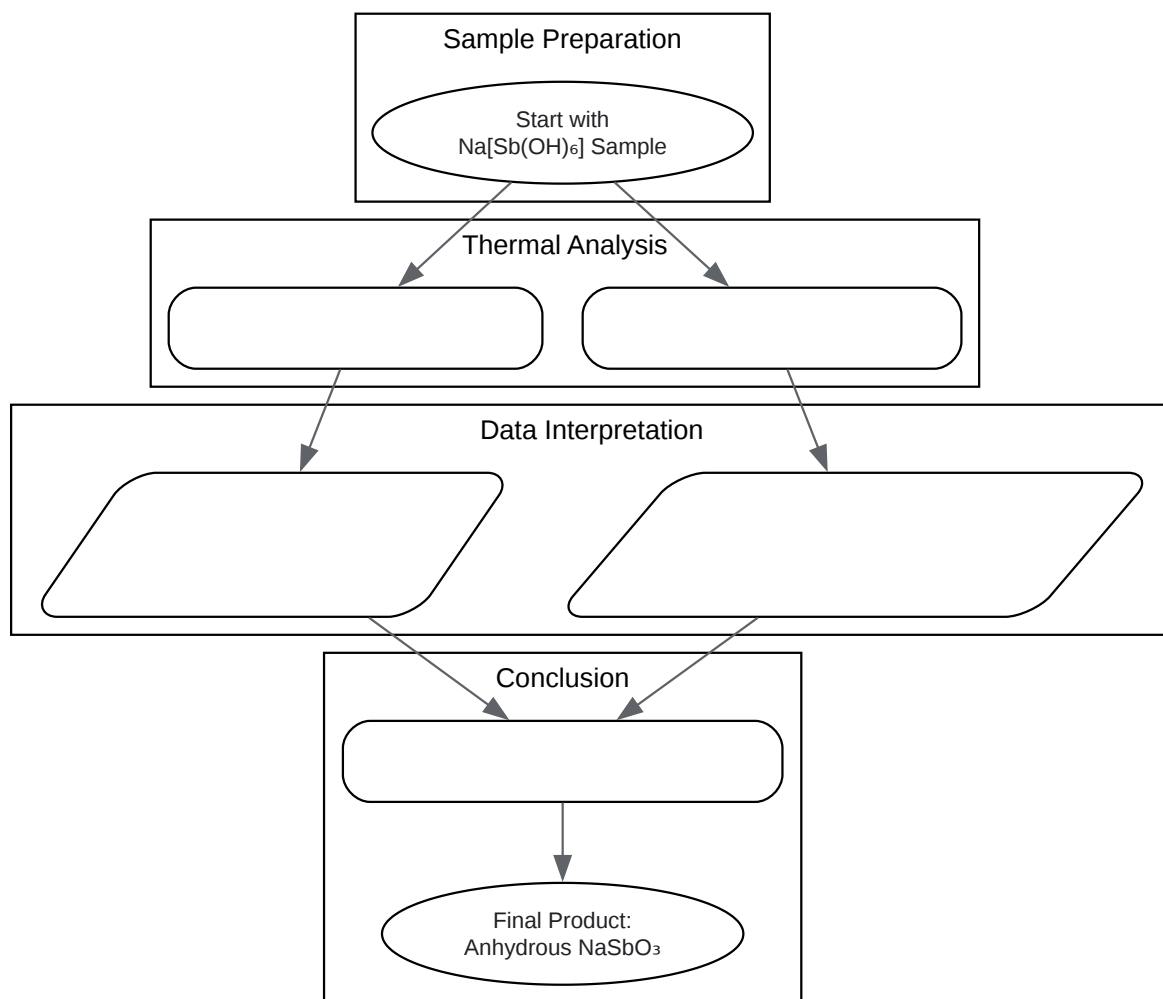
- **Sample and Reference Preparation:** Two crucibles are used; one contains the sodium hexahydroxoantimonate(V) sample, and the other contains an inert reference material (e.g., calcined alumina, Al_2O_3) with similar thermal properties.
- **Instrument Setup:** The sample and reference crucibles are placed in a symmetrical heating block within the furnace. Thermocouples are positioned in close contact with both the sample and the reference.
- **Atmosphere and Temperature Program:** Similar to TGA, a controlled atmosphere and a linear heating rate are applied.
- **Data Acquisition:** The temperature difference (ΔT) between the sample and the reference is continuously measured and plotted against the sample temperature. Endothermic events

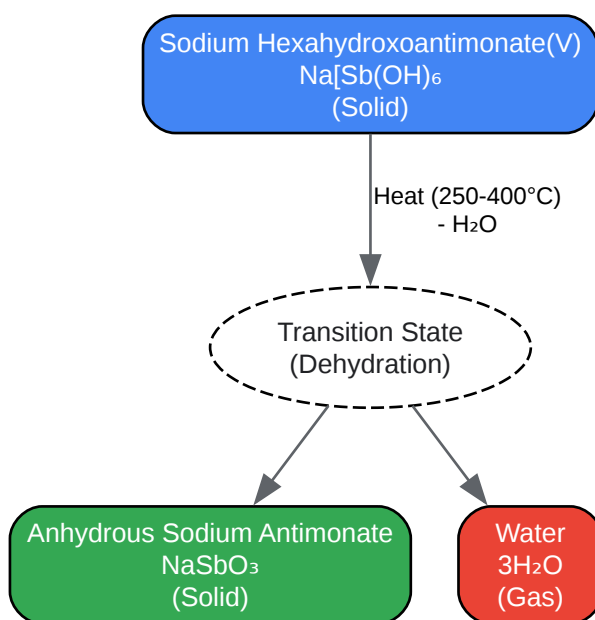
(e.g., dehydration, melting) result in a negative peak, while exothermic events (e.g., crystallization, oxidation) produce a positive peak.

Visualizations

Logical Workflow for Thermal Decomposition Analysis

The following diagram illustrates the logical workflow for investigating the thermal decomposition of sodium hexahydroxoantimonate(V).





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